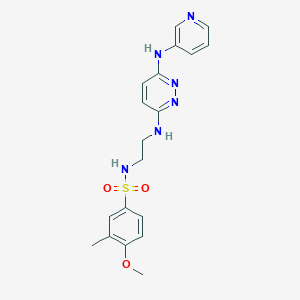

5-bromo-1-cyclopropyl-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

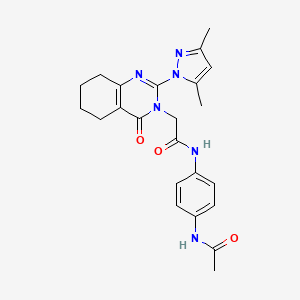

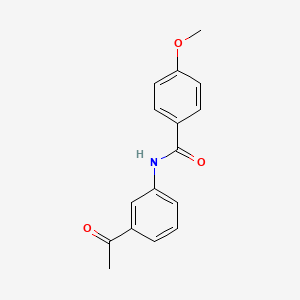

5-Bromo-1-cyclopropyl-1H-1,3-benzodiazole (BCBD) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic aromatic compound that is used as a catalyst in organic synthesis, a reagent in the synthesis of pharmaceuticals, and a fluorescent dye in biological research.

Scientific Research Applications

Anticancer Applications

- Antitumor Benzothiazoles : A study on the synthesis of benzothiazoles, including compounds structurally related to 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole, demonstrated potent inhibitory activity against human breast cancer cell lines, with some derivatives showing activity extending to ovarian, lung, and renal cell lines. This indicates the potential of such compounds in cancer therapy (Shi et al., 1996).

- Synthesis and Anticancer Evaluation : Novel 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives, related to the core structure of interest, were prepared and found to exhibit antitumor activity. Among these, a specific compound demonstrated significant selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Antimicrobial Applications

- Synthesis of Biologically Active Hydrazones : Derivatives structurally similar to 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole showed potential activity against Candida albicans, indicating their usefulness in developing new antimicrobial agents (Ramadan, 2010).

- Novel Methylene Bridged Derivatives : Methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, sharing core structural motifs with 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole, displayed very good antibacterial and antifungal activity, underscoring their potential in antimicrobial therapy (Lamani et al., 2009).

Synthesis and Characterization

- Cadmium (II) Complexes : The synthesis of a cadmium (II) complex derived from a related azo ligand demonstrated the versatility of these compounds in forming coordination complexes, which could be relevant in the development of new materials or therapeutic agents (Jaber et al., 2021).

Environmental and Biological Activity Studies

- Benzotriazoles and Benzothiazoles in Human Urine : Research on the occurrence of benzotriazole and benzothiazole derivatives in human urine across several countries provides insight into human exposure to these compounds, suggesting their widespread use and potential environmental impact (Asimakopoulos et al., 2013).

properties

IUPAC Name |

5-bromo-1-cyclopropylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-7-1-4-10-9(5-7)12-6-13(10)8-2-3-8/h1,4-6,8H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEGNHWSDNVYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=NC3=C2C=CC(=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-cyclopropyl-1H-1,3-benzodiazole | |

CAS RN |

1368759-44-7 |

Source

|

| Record name | 5-bromo-1-cyclopropyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(1-Ethylpyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/no-structure.png)

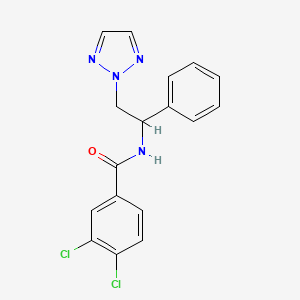

![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)

![4-[1-(2-Chloro-3-fluoropyridine-4-carbonyl)piperidin-4-yl]-2-methylmorpholine](/img/structure/B2730638.png)

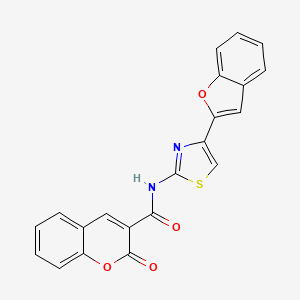

![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)

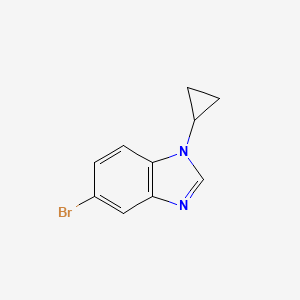

![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)